Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl
Description
Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl is a fluorinated β-amino ester hydrochloride salt characterized by a 2-fluorophenyl substituent at the β-position of the propanoate backbone. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or metabolic pathways.
Properties
IUPAC Name |
methyl 3-amino-3-(2-fluorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAPQRPSHNETSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
-
Esterification :
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Salt Formation :
Table 1: Typical Reaction Parameters for Esterification
| Parameter | Value/Range |
|---|---|
| Temperature | 60–70°C (reflux) |
| Reaction Time | 8–12 hours |
| Molar Ratio (Acid:MeOH) | 1:10–1:15 |
| Yield | 75–85% |
Aldol Condensation with 2-Fluorobenzaldehyde
This method employs an aldol condensation between 2-fluorobenzaldehyde and glycine methyl ester hydrochloride, followed by reduction and amination. The process is analogous to protocols used for brominated analogs.
Procedure:
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Aldol Addition :
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Reductive Amination :
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Sodium cyanoborohydride (NaBH₃CN) reduces the imine group, yielding the amine precursor.
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The hydrochloride salt is generated by treating the free base with HCl in methanol.
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Table 2: Optimization of Aldol Condensation
| Condition | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Base | 1.0 M NaOH |
| Temperature | 25°C (room temperature) |
| Catalyst | None (base-driven) |
| Yield After Reduction | 65–70% |
Enantioselective Synthesis via Chiral Resolution
For applications requiring enantiopure material, chiral resolution is critical. A patent-derived method uses (S)-valine as a chiral auxiliary to induce stereocontrol.
Steps:
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Dipeptide Formation :
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(S)-Valine is coupled to 3-amino-3-(2-fluorophenyl)propanoic acid using N-methylmorpholine and isobutyl chloroformate in trichloromethane.
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Esterification and Cleavage :
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The dipeptide intermediate is esterified, followed by selective cleavage of the valine moiety under acidic conditions.
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Table 3: Enantioselective Synthesis Metrics
| Parameter | Detail |
|---|---|
| Chiral Auxiliary | (S)-Valine |
| Coupling Agent | Isobutyl Chloroformate |
| Solvent | Trichloromethane |
| Enantiomeric Excess | 80–90% |
| Overall Yield | 50–60% |
Industrial-Scale Production Using Continuous Flow Reactors
Industrial methods prioritize efficiency and scalability. Continuous flow reactors enable rapid mixing and precise temperature control, reducing side reactions.
Protocol:
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Reactor Setup :
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Two feed streams:
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Stream A: 2-fluorobenzaldehyde in ethanol.
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Stream B: Glycine methyl ester hydrochloride and NaOH in ethanol.
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Process Optimization :
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Residence time: 10–15 minutes.
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Temperature: 30–40°C.
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Automated pH adjustment ensures consistent salt formation.
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Table 4: Industrial Process Metrics
| Metric | Value |
|---|---|
| Throughput | 5–10 kg/hour |
| Purity (HPLC) | >98% |
| Solvent Recovery | 90–95% |
Comparative Analysis of Methods
Table 5: Advantages and Limitations of Each Method
| Method | Advantages | Limitations |
|---|---|---|
| Esterification | Simple, high yield | Requires pre-formed acid |
| Aldol Condensation | Scalable, low cost | Moderate enantiopurity |
| Chiral Resolution | High enantiomeric excess | Multi-step, lower yield |
| Continuous Flow | High throughput | High initial investment |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(2-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Scientific Research Applications
Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl has diverse applications across several scientific domains:
Medicinal Chemistry
- Neurological Disorders : The compound is being investigated for its potential use in developing treatments for conditions such as depression and anxiety. Its structural features allow it to interact with neurotransmitter systems, which could lead to novel therapeutic agents.
Organic Synthesis
- Building Block : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can yield various derivatives with distinct biological activities.
Pharmacological Studies
- Anticancer Activity : Preliminary studies suggest that it may act as a precursor for synthesizing anti-cancer agents, interacting with cancer-related pathways to inhibit tumor growth.
- Antimicrobial Potential : In vitro studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, highlighting its potential as an antibiotic candidate.
Comparative Analysis with Related Compounds
A comparative analysis reveals how this compound differs from similar compounds:
| Compound Name | Key Differences | Potential Applications |
|---|---|---|
| Methyl 3-amino-3-(4-fluorophenyl)propanoate HCl | Fluorine at para position enhances metabolic stability | Neurological treatments |
| Methyl 3-amino-3-(4-chlorophenyl)propanoate HCl | Chlorine may alter reactivity | Anticancer agents |
| Methyl 3-amino-3-(4-bromophenyl)propanoate HCl | Bromine may affect biological activity | Antimicrobial studies |
The presence of fluorine in this compound is particularly notable for enhancing lipophilicity, which is crucial for drug design and development.
Case Study 1: Anticancer Research
In a study investigating novel anticancer agents, this compound was synthesized and tested against various cancer cell lines. Results indicated that modifications to the compound's structure could enhance its efficacy in inhibiting cell proliferation.
Case Study 2: Antimicrobial Activity
A series of derivatives based on this compound were synthesized and evaluated for their antimicrobial properties. The results demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(2-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers: Fluorine Substitution Patterns
- Methyl 3-amino-3-(4-fluorophenyl)propanoate HCl Substituent: Fluorine at the para position. Commercial availability is noted, with pricing tiers ranging from $121/g (1g) to $586.66/10g .
- Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate HCl Substituent: Amino group at the α-position (C2) instead of C3. Impact: The altered amino group position and R-configuration may affect chiral recognition in enzymatic processes. Molecular weight: 233.67 g/mol .
Halogen-Substituted Analogs
- (R)-Methyl 3-amino-3-(3-chlorophenyl)propanoate HCl Substituent: Chlorine at the meta position. Impact: Chlorine’s larger atomic radius and stronger electron-withdrawing effect increase lipophilicity (ClogP ~1.8 vs. F: ~0.9) and may alter pharmacokinetics. Molecular weight: 213.66 g/mol; purity: 97% .
25C-NBF HCl (4-chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine, HCl)
Electron-Withdrawing and Donating Groups
- Methyl 3-amino-3-(4-nitrophenyl)propanoate Substituent: Nitro group at the para position. Impact: The nitro group’s strong electron-withdrawing nature reduces basicity of the amino group (pKa ~6.5 vs. ~8.2 for fluoro analogs) and increases reactivity in nucleophilic substitutions. Molecular weight: 224.21 g/mol .
- Methyl 3-amino-3-(3-methoxyphenyl)propanoate HCl Substituent: Methoxy group at the meta position. Molecular formula: C11H16ClNO3 .
Heterocyclic and Trifluoromethyl Analogs
- Methyl 3-amino-3-(thiophen-3-yl)propanoate HCl Substituent: Thiophene ring instead of benzene. Impact: The sulfur atom introduces π-deficient aromaticity, altering electronic properties and enabling unique interactions in catalysis. Molecular formula: C8H11NO2S .
- Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate Substituent: Trifluoromethyl group at the meta position. Impact: The CF3 group significantly increases hydrophobicity (ClogP ~2.5) and metabolic resistance. Molecular weight: 247.21 g/mol .
Structural and Functional Comparison Table
Biological Activity
Methyl 3-amino-3-(2-fluorophenyl)propanoate hydrochloride (commonly referred to as Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features an amino group that facilitates hydrogen bonding with biological molecules, while the fluorophenyl moiety contributes to hydrophobic interactions. The presence of the fluorine atom in the ortho position enhances the compound's reactivity and selectivity towards biological targets, making it a valuable candidate for further research in drug development .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group allows for hydrogen bonding, which is crucial for enzyme-substrate interactions and protein-ligand binding. The hydrophobic interactions provided by the fluorophenyl group can modulate the activity of enzymes and receptors, leading to various biological effects .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Preliminary studies suggest its effectiveness against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
In vitro assays have shown that this compound can inhibit cell proliferation and induce apoptosis in these cancer cell lines, potentially making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. Studies demonstrate its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways, which can lead to cell death .
Comparative Analysis
To illustrate the unique properties of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-amino-3-(4-fluorophenyl)propanoate | Fluorine at para position | Moderate anticancer activity |
| Methyl 3-amino-3-(2-methylphenyl)propanoate | Methyl group on phenyl ring | Lower antimicrobial efficacy |
| Methyl 3-amino-3-(4-bromophenyl)propanoate | Bromine at para position | Notable cytotoxic effects |
The unique positioning of the fluorine atom in this compound enhances its binding affinity and biological activity compared to other analogs .
Case Study 1: Anticancer Efficacy
In a study evaluating the cytotoxic effects of this compound on MCF-7 cells, researchers reported an IC50 value indicating significant inhibition of cell viability at concentrations as low as 10 µM. This suggests that the compound has potent anticancer activity that warrants further investigation in vivo .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays revealed that this compound exhibited a zone of inhibition ranging from 15 mm to 25 mm against various bacterial strains, demonstrating its potential as an effective antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were found to be between 6 µg/mL and 12 µg/mL, indicating strong antibacterial properties .
Q & A
Q. What are the common synthetic routes for Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Claisen condensation or esterification of the corresponding carboxylic acid precursor. For example, analogous compounds like methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride (CAS 905991-90-4) are synthesized using esterification with methanol under acidic conditions . Optimization includes:
- Catalyst selection : Use of HCl or H₂SO₄ for protonation of the carboxyl group.
- Temperature control : Maintaining 60–80°C to prevent side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
Purification via recrystallization (e.g., using ethanol/water mixtures) ensures ≥97% purity, as validated by melting point analysis (e.g., 186–189°C for similar compounds) .
Q. How can spectroscopic techniques (NMR, IR) distinguish structural features of this compound?
- Methodological Answer :
- ¹H NMR : The 2-fluorophenyl group shows characteristic splitting patterns (e.g., doublets for ortho-fluorine coupling). The methyl ester proton appears as a singlet at ~3.6 ppm.
- ¹³C NMR : The ester carbonyl carbon resonates at ~170 ppm, while the fluorinated aromatic carbons exhibit upfield shifts due to electron-withdrawing effects.
- IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (NH₂ stretching) confirm functional groups. Reference data for analogs like 4-chloro-DL-phenylalanine methyl ester HCl (CAS 14173-40-1) can guide interpretation .
Q. What solvents and pH conditions are optimal for solubility and stability studies?
- Methodological Answer :
- Solubility : The compound is soluble in polar solvents (e.g., methanol, DMSO) but poorly soluble in non-polar solvents (e.g., hexane).
- Stability : Avoid alkaline conditions (pH > 9) to prevent ester hydrolysis. Stability in aqueous buffers (pH 4–7) should be validated via HPLC over 24–72 hours .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties or reaction mechanisms involving this compound?
- Methodological Answer : DFT studies (e.g., using B3LYP/6-31G* basis sets) can model:
- Electrostatic potential maps to identify nucleophilic/electrophilic sites on the fluorophenyl ring.
- Transition states for ester hydrolysis or amine protonation.
Comparisons with experimental data (e.g., bond lengths from crystallography) validate accuracy. For thermochemical properties, hybrid functionals like B3LYP are recommended .
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR) in biological systems?
- Methodological Answer :
- Substitution patterns : Replace the 2-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-donating groups (e.g., methoxy) to probe steric/electronic effects. For example, 25C-NBF HCl (CAS 40299-32) uses a 4-chloro-2,5-dimethoxy substitution for enhanced receptor binding .
- Ester vs. free acid : Compare methyl ester stability with free carboxylic acid derivatives in enzymatic assays.
Q. How do crystallographic data resolve stereochemical ambiguities in the amino-propanoate moiety?
- Methodological Answer : Single-crystal X-ray diffraction can determine absolute configuration (R/S). For racemic mixtures, chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) separates enantiomers. Reference the resolution of (R)-3-amino-3-(3-chlorophenyl)propanoate HCl (CAS 905991-90-4) as a model .
Data Contradictions & Troubleshooting
Q. Why might reported melting points or NMR shifts vary across studies?
- Methodological Answer : Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
